3,5-Dinitro-L-tyrosine Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

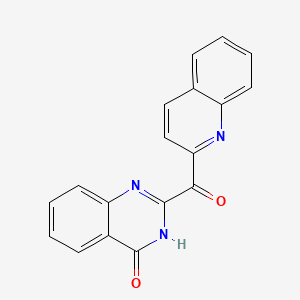

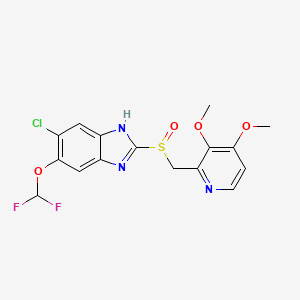

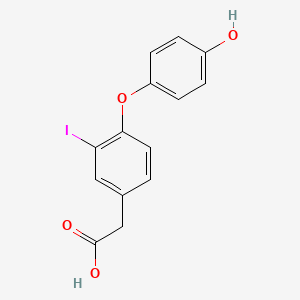

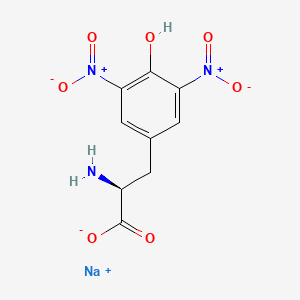

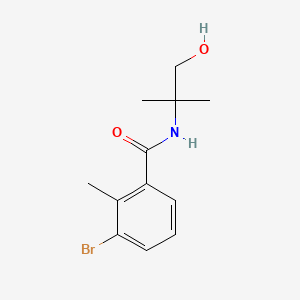

3,5-Dinitro-L-tyrosine Sodium Salt is a derivative of tyrosine . It is used as an artificial substrate and has zero activity relative to tyrosine as a substrate for tyrosine aminotransferase .

Molecular Structure Analysis

The molecular weight of this compound is 293.17 and its formula is C9H8N3NaO7 .Physical And Chemical Properties Analysis

This compound appears as a light yellow to yellow to orange powder or crystal . The specific rotation [a]20/D is +9.5 to +11.5 deg (C=1, 1mol/L HCl) .Applications De Recherche Scientifique

Enzymatic Activity and Transamination : A study by Soffer, Hechtman, and Savage (1973) discusses an enzyme catalyzing the transamination of various tyrosines, including 3,5-Dinitro-L-tyrosine, indicating its potential application in studying specific enzymatic activities and interactions (Soffer, Hechtman, & Savage, 1973).

Stereochemical Analysis in Biochemistry : Vederas, Reingold, and Sellers (1979) explored the stereochemistry of sodium borohydride reduction of tyrosine decarboxylase, which can be related to understanding the molecular structure and function of enzymes and substrates involving 3,5-Dinitro-L-tyrosine (Vederas, Reingold, & Sellers, 1979).

Heat-resistant Explosives in Aerospace : Zhang et al. (2019) investigated Sodium and Potassium 3,5-Dinitro-4-hydropyrazolate salts, showcasing their potential as super-heat-resistant explosives, possibly implicating similar applications for 3,5-Dinitro-L-tyrosine Sodium Salt in aerospace and drilling applications (Zhang et al., 2019).

Neuroscience and Pharmacology : Sun et al. (1998) synthesized enantiomers of 3,5-Dinitro-o-tyrosine as AMPA receptor antagonists, indicating the application of similar compounds in neurological research and drug development (Sun et al., 1998).

Thyroid Research : Green (1968) examined the effect of various tyrosine derivatives, including 3,5-Dinitro- L-tyrosine, on deiodination of diiodo-L-tyrosine in thyroid research, demonstrating its utility in understanding thyroid function and disorders (Green, 1968).

Energetic Materials Synthesis : Haiges et al. (2015) focused on the synthesis and characterization of 3,5-Dinitro-1,2,4-triazolates, which are used in energetic materials, pointing towards the potential use of this compound in similar applications (Haiges, Bélanger‐Chabot, Kaplan, & Christe, 2015).

Lanthanide Chelation in Protein Study : Marinetti, Snyder, and Sykes (1976) explored the nitration of tyrosine for introducing lanthanide chelating sites in proteins, which could be relevant for studying protein structures using 3,5-Dinitro-L-tyrosine derivatives (Marinetti, Snyder, & Sykes, 1976).

Safety and Hazards

Mécanisme D'action

Target of Action

3,5-Dinitro-L-tyrosine Sodium Salt is a derivative of the amino acid tyrosine . Its primary target is tyrosine aminotransferase , an enzyme that catalyzes the conversion of tyrosine to p-hydroxyphenylpyruvate .

Mode of Action

As an artificial substrate, this compound interacts with tyrosine aminotransferase. Compared to tyrosine, which is the natural substrate for this enzyme, this compound exhibits zero activity . This suggests that the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing its interaction with tyrosine.

Propriétés

IUPAC Name |

sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPPRYPYKFDRGM-JEDNCBNOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659757 |

Source

|

| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502481-30-3 |

Source

|

| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)